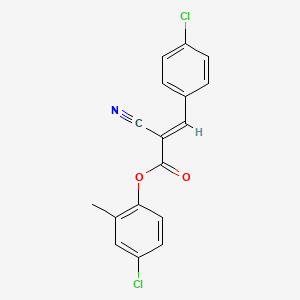

![molecular formula C13H17N3O4S B5568300 5-allyl-6-hydroxy-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4(3H)-pyrimidinone](/img/structure/B5568300.png)

5-allyl-6-hydroxy-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4(3H)-pyrimidinone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The synthesis, molecular structure, and chemical properties of pyrimidinone derivatives and their morpholinyl substitutions have been explored in various studies due to their significant pharmacological activities. These compounds are of interest due to their anti-inflammatory, antimicrobial, and potentially tumor-inhibiting properties.

Synthesis Analysis

Pyrimidinone derivatives, including those with morpholinyl substitutions, are synthesized through various chemical reactions, including condensation reactions, nucleophilic substitutions, and cycloaddition reactions. For example, 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine derivatives have been synthesized through a rapid and green method, establishing a new pathway for creating these compounds with improved efficiency (Lei et al., 2017).

Molecular Structure Analysis

The molecular structure of pyrimidinone derivatives is confirmed using various analytical techniques such as 1H NMR, MS, and X-ray crystallography. These studies help in understanding the conformation, stereochemistry, and substituent effects on the core pyrimidinone structure. The structure of 2-allylthio-3-cyano-5-(2-methoxyphenylcarbamoyl)-6-methyl-4-(5-methyl-2-furyl)-1,4-dihydropyridine, for instance, was studied by X-ray crystallographic analysis to confirm its structure (Dyachenko & Chernega, 2006).

Chemical Reactions and Properties

Pyrimidinone derivatives undergo various chemical reactions, including cycloaddition, oxidation, and rearrangements, leading to a wide range of functionalized compounds. These reactions are critical for modifying the chemical and pharmacological properties of the compounds. For instance, 4-(N-allyl-N-aryl)amino-1,3-diaza-1,3-butadienes underwent cycloadditions with vinyl, isopropenyl, and chloroketenes, yielding novel pyrimidinone derivatives (Sharma & Mahajan, 1997).

Applications De Recherche Scientifique

Synthesis and Imaging Applications in Parkinson's Disease

The compound HG-10-102-01, related structurally to 5-allyl-6-hydroxy-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4(3H)-pyrimidinone, has been synthesized for potential use as a PET imaging agent in Parkinson's disease research. The synthesis involves multi-step reactions yielding the target tracer with high radiochemical purity and specific activity, indicating its utility in neuroimaging studies for the visualization of LRRK2 enzyme activity, which is implicated in Parkinson's disease (Wang et al., 2017).

Heterocyclic Compound Synthesis for Anti-inflammatory and Analgesic Agents

Research into the synthesis of novel heterocyclic compounds derived from visnaginone and khellinone has led to the development of compounds with significant anti-inflammatory and analgesic activities. This research showcases the potential pharmaceutical applications of pyrimidinone derivatives in creating more effective treatments for inflammation and pain (Abu‐Hashem et al., 2020).

Tumor Necrosis Factor Alpha and Nitric Oxide Inhibition

4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine derivatives have been identified as important intermediates for inhibiting tumor necrosis factor alpha and nitric oxide. A green synthetic method has been established for these compounds, indicating their potential application in anti-inflammatory and anticancer therapies (Lei et al., 2017).

Novel Pyrimidinone/Fused Pyrimidinone Derivatives

Research into 4-(N-allyl-N-aryl)amino-1,3-diaza-1,3-butadienes has led to the development of novel pyrimidinone and fused pyrimidinone derivatives via [4+2] cycloaddition reactions. These compounds have potential applications in various fields of chemistry and drug development due to their unique structural properties (Sharma & Mahajan, 1997).

Propriétés

IUPAC Name |

4-hydroxy-2-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-5-prop-2-enyl-1H-pyrimidin-6-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O4S/c1-2-3-9-11(18)14-13(15-12(9)19)21-8-10(17)16-4-6-20-7-5-16/h2H,1,3-8H2,(H2,14,15,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEGIASPGNSTSGD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=C(N=C(NC1=O)SCC(=O)N2CCOCC2)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

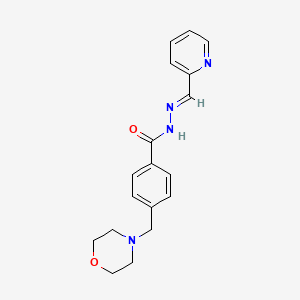

![(3S*,4R*)-1-(pyrazolo[1,5-a]pyridin-3-ylcarbonyl)-4-pyridin-3-ylpyrrolidine-3-carboxylic acid](/img/structure/B5568223.png)

![8-[(3-chloro-4-hydroxyphenyl)acetyl]-2-ethyl-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5568226.png)

![2-[(4-methyl-2-pyrimidinyl)oxy]-N-phenylacetamide](/img/structure/B5568231.png)

![3-methyl-1H-pyrazole-4,5-dione 4-[(4-bromo-3-chlorophenyl)hydrazone]](/img/structure/B5568243.png)

![1-(3,4-dihydroxyphenyl)-2-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]thio}ethanone](/img/structure/B5568264.png)

![N-[(3R*,4R*)-3-hydroxy-1-(3-thienylmethyl)piperidin-4-yl]nicotinamide](/img/structure/B5568265.png)

![5-[(benzylamino)sulfonyl]-N-ethyl-2-methoxybenzamide](/img/structure/B5568274.png)

![1-cyclopentyl-5-oxo-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]-3-pyrrolidinecarboxamide](/img/structure/B5568281.png)

![(1-piperidinylmethyl)[2-(2-pyridinyl)ethyl]phosphinic acid](/img/structure/B5568295.png)

![1-[(2,5-diethoxyphenyl)sulfonyl]-1H-imidazole](/img/structure/B5568296.png)

![2-[(4-chlorobenzyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5568315.png)

![N'-[(2-chloro-3-quinolinyl)methylene]-2-(3-methylphenoxy)acetohydrazide](/img/structure/B5568316.png)